N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine
CAS No.:
Cat. No.: VC15913421
Molecular Formula: C18H21NO
Molecular Weight: 267.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21NO |
|---|---|
| Molecular Weight | 267.4 g/mol |
| IUPAC Name | N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine |
| Standard InChI | InChI=1S/C18H21NO/c1-20-18-9-5-8-15-10-11-16(12-17(15)18)19-13-14-6-3-2-4-7-14/h2-9,16,19H,10-13H2,1H3 |
| Standard InChI Key | HAYFJPWCPAZXME-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC2=C1CC(CC2)NCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine consists of a partially hydrogenated naphthalene core (tetrahydronaphthalene, or tetralin) substituted with a methoxy group at the 8-position and a benzylamine moiety at the 2-position. The tetralin system confers rigidity, while the benzyl and methoxy groups introduce steric and electronic modifications critical for receptor interactions .
Key Structural Features:
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Tetralin Core: The 1,2,3,4-tetrahydronaphthalene scaffold enhances lipid solubility, facilitating blood-brain barrier permeability in analogs .
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Methoxy Group: The 8-methoxy substituent likely influences electron density and hydrogen-bonding potential, affecting binding affinity to target proteins .
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Benzylamine Side Chain: The N-benzyl group contributes to π-π stacking interactions with aromatic residues in receptor binding pockets, a feature observed in serotonin receptor ligands .
Physicochemical Properties (Hydrochloride Salt) :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₂ClNO |
| Molecular Weight | 303.8 g/mol |
| Solubility | Not fully characterized |
| Melting/Boiling Points | Unreported in open literature |
Synthesis and Preparation
General Synthetic Pathways
The synthesis of N-benzyl-8-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine involves multi-step organic transformations, typically starting with functionalization of the tetralin scaffold. While specific protocols for the 8-methoxy variant are scarce, analogous routes for 5- and 6-methoxy derivatives provide insight :
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Tetralin Core Formation:
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Amine Functionalization:
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Salt Formation:
Example Reaction Scheme:
Physicochemical and Conformational Analysis
Stereochemical Considerations
The 2-position amine creates a chiral center, necessitating enantiomeric resolution for pharmacological specificity. The (2S)-enantiomer of a related 5-methoxy analog demonstrated preferential receptor binding in PET studies , highlighting the importance of stereochemistry in bioactivity.
Conformational Energetics:
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Density functional theory (DFT) calculations on similar tetralin amines reveal low-energy conformations where the benzyl group adopts equatorial positions relative to the tetralin ring, minimizing steric clashes .
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Methoxy group orientation influences hydrogen-bond acceptor capacity, potentially modulating interactions with serine or threonine residues in target proteins .
Applications in Medicinal Chemistry
Lead Optimization
The compound serves as a scaffold for developing:
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PET Radioligands: Carbon-11 labeling via N-methylation or carbonyl insertion enables real-time receptor imaging .
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Selective Serotonin Reuptake Enhancers: Structural tweaks to the benzyl group may improve selectivity over 5-HT₁A and dopamine receptors .
Comparative Analysis with Isomers
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